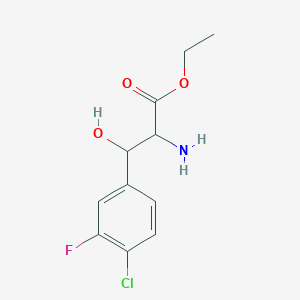
Ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate
描述
Ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate is a useful research compound. Its molecular formula is C11H13ClFNO3 and its molecular weight is 261.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate, a compound with the CAS number 1498207-35-4, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.
The compound is characterized by the following chemical properties:
| Property | Details |
|---|---|
| Chemical Formula | C₁₁H₁₃ClFNO₃ |
| Molecular Weight | 261.68 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
This compound exhibits various biological activities that are primarily linked to its structural features. The presence of the chloro and fluorine substituents on the phenyl ring enhances its interaction with biological targets, potentially increasing its potency and selectivity.
Pharmacological Effects
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in breast cancer (MCF-7) and hepatic cancer (HepG2) cell lines.
- VEGFR-2 Inhibition : Research suggests that derivatives of similar structures can inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy. Molecular docking studies have indicated favorable binding interactions between such compounds and VEGFR-2, which may lead to antiangiogenic effects .
Research Findings
A summary of notable research findings related to the biological activity of this compound includes:
Case Study 1: Anticancer Activity
In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against cancer cells while sparing normal cells. The IC50 values observed were approximately:
- MCF-7 (Breast Cancer) : 26.10 μM
- HepG2 (Liver Cancer) : 21.00 μM
These findings suggest a potential for development as an anticancer agent with further modifications to enhance efficacy.
Case Study 2: VEGFR-2 Inhibition
Molecular docking studies have shown that compounds structurally similar to this compound can effectively bind to the active site of VEGFR-2, indicating a mechanism for inhibiting angiogenesis in tumors .
科学研究应用
Medicinal Chemistry and Pharmacology
Analgesic Activity
One of the primary applications of this compound is in the development of analgesics. Research indicates that derivatives of related compounds exhibit significant analgesic activity, which positions ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate as a potential candidate for pain management therapies. The mechanisms of action may involve modulation of pain pathways, making it relevant for treating chronic pain conditions .
Pharmaceutical Compositions
this compound can be formulated into pharmaceutical compositions aimed at alleviating pain. These compositions may include other active ingredients to enhance efficacy or target specific pain pathways more effectively .
Case Study: Analgesic Development
A notable study investigated the analgesic properties of compounds structurally related to this compound. In vivo testing demonstrated that these compounds could significantly reduce pain responses in animal models, suggesting a promising avenue for further research in human applications .
Research Insights
Research has shown that modifications to the core structure can enhance pharmacological efficacy. For instance, substituting different halogens or functional groups on the phenyl ring has been linked to improved binding affinity to target receptors involved in pain perception .
属性
IUPAC Name |
ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO3/c1-2-17-11(16)9(14)10(15)6-3-4-7(12)8(13)5-6/h3-5,9-10,15H,2,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXIZWFYORNKLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC(=C(C=C1)Cl)F)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















